3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone
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Overview
Description
This typically involves identifying the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could involve looking at reaction mechanisms, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone has been explored in various research contexts, particularly in chemical synthesis and structural analysis. Notable studies include the synthesis and spectral analysis of related compounds, providing insight into molecular geometry, chemical reactivity, and photophysical properties. For instance, compounds synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone were studied for their FT-IR, NMR spectra, and photophysical properties. Computational calculations and DFT analyses were performed to understand their molecular electrostatic potential (MEP) and HOMO - LUMO frontier orbitals, highlighting chemically active sites responsible for chemical reactivity (Satheeshkumar et al., 2017).
Crystallization and Solid-State Properties
Studies have also delved into the crystallization behaviors and solid-state properties of related chlorophenols and fluorophenols, exploring their structures under various conditions like low temperature and high pressure. This research offers valuable insights into the formation of different polymorphs and the hydrogen-bonded arrangements in these compounds, providing a foundation for understanding the solid-state chemistry of related compounds (Oswald et al., 2005).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other safety concerns.
Future Directions
This involves looking at potential future research directions. This could involve potential applications of the compound, or further studies to better understand its properties or reactivity.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-14(18)13(17)9-11/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPSLZJJHZZRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644484 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898788-18-6 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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